N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is an organic compound that features both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 4-chlorobenzylamine with 4-methyl-2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
- Dissolve 4-chlorobenzylamine and 4-methyl-2-nitroaniline in an appropriate solvent such as dichloromethane.
- Add oxalyl chloride dropwise to the reaction mixture while maintaining a low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-methyl-2-aminophenyl derivative.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: 4-chlorobenzoic acid and 4-methyl-2-nitroaniline.
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the amide linkage can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide
- N1-(4-methylbenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
- N1-(4-chlorobenzyl)-N2-(2-nitrophenyl)oxalamide
Uniqueness
N1-(4-chlorobenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is unique due to the presence of both a chlorine atom and a nitro group on the aromatic rings. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-10-2-7-13(14(8-10)20(23)24)19-16(22)15(21)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSLZHWHTJEQJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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